molecular formula C18H30N2O2 B046118 Hexadeca-6,11-dienyl 2-diazoacetate CAS No. 114318-33-1

Hexadeca-6,11-dienyl 2-diazoacetate

Cat. No. B046118
CAS RN: 114318-33-1
M. Wt: 306.4 g/mol
InChI Key: VOIKYOXLNYIWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexadeca-6,11-dienyl 2-diazoacetate, also known as HDA, is a synthetic compound that has been extensively studied for its potential applications in chemical synthesis and biological research. HDA is a diazo compound that is commonly used as a reagent in organic chemistry, particularly in the synthesis of alkenes and cyclopropanes. In addition, HDA has been shown to have a range of biological activities, including anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of Hexadeca-6,11-dienyl 2-diazoacetate is not fully understood, but it is thought to involve the formation of reactive intermediates that can interact with cellular components. Hexadeca-6,11-dienyl 2-diazoacetate has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may be one mechanism by which it exerts its anticancer effects. In addition, Hexadeca-6,11-dienyl 2-diazoacetate has been shown to inhibit the growth of bacteria and fungi, possibly by disrupting cell membrane function.
Biochemical and Physiological Effects
Hexadeca-6,11-dienyl 2-diazoacetate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Hexadeca-6,11-dienyl 2-diazoacetate can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of enzymes involved in lipid metabolism. In addition, Hexadeca-6,11-dienyl 2-diazoacetate has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One advantage of using Hexadeca-6,11-dienyl 2-diazoacetate in lab experiments is its versatility as a reagent in organic chemistry. Hexadeca-6,11-dienyl 2-diazoacetate can be used to synthesize a wide range of compounds, including alkenes and cyclopropanes, which makes it a valuable tool for chemical synthesis. In addition, Hexadeca-6,11-dienyl 2-diazoacetate has been shown to have a range of biological activities, which makes it a potential candidate for the development of new drugs.
However, there are also limitations to using Hexadeca-6,11-dienyl 2-diazoacetate in lab experiments. One limitation is its potential toxicity, particularly at high concentrations. In addition, Hexadeca-6,11-dienyl 2-diazoacetate is a reactive compound that can be difficult to handle, which may limit its use in certain types of experiments.

Future Directions

There are several potential future directions for research on Hexadeca-6,11-dienyl 2-diazoacetate. One area of interest is the development of new anticancer drugs based on Hexadeca-6,11-dienyl 2-diazoacetate. Researchers could investigate the structure-activity relationship of Hexadeca-6,11-dienyl 2-diazoacetate and related compounds to identify new compounds with improved anticancer activity. In addition, researchers could explore the potential of Hexadeca-6,11-dienyl 2-diazoacetate as a treatment for bacterial and fungal infections, particularly those caused by antibiotic-resistant strains.
Another potential future direction is the development of new synthetic methods for Hexadeca-6,11-dienyl 2-diazoacetate and related compounds. Researchers could investigate new reaction pathways or catalysts that could improve the efficiency and selectivity of Hexadeca-6,11-dienyl 2-diazoacetate synthesis. Finally, researchers could explore the potential of Hexadeca-6,11-dienyl 2-diazoacetate as a tool for chemical biology research. Hexadeca-6,11-dienyl 2-diazoacetate could be used to selectively modify biomolecules in cells or to probe the function of enzymes involved in lipid metabolism.

Synthesis Methods

Hexadeca-6,11-dienyl 2-diazoacetate can be synthesized through a multistep process involving the reaction of hexadecadiene with diazomethane. The first step involves the preparation of hexadecadiene through the reaction of 1-bromo-2-hexadecene with magnesium. The resulting Grignard reagent is then reacted with ethyl chloroformate to form the corresponding carboxylic acid. Finally, the carboxylic acid is treated with diazomethane to form Hexadeca-6,11-dienyl 2-diazoacetate.

Scientific Research Applications

Hexadeca-6,11-dienyl 2-diazoacetate has been widely used as a reagent in organic chemistry for the synthesis of alkenes and cyclopropanes. It has also been shown to have a range of biological activities, including anticancer and antimicrobial properties. Hexadeca-6,11-dienyl 2-diazoacetate has been investigated as a potential treatment for various types of cancer, including breast, lung, and colon cancer. In addition, Hexadeca-6,11-dienyl 2-diazoacetate has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

114318-33-1

Product Name

Hexadeca-6,11-dienyl 2-diazoacetate

Molecular Formula

C18H30N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

hexadeca-6,11-dienyl 2-diazoacetate

InChI

InChI=1S/C18H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18(21)17-20-19/h5-6,10-11,17H,2-4,7-9,12-16H2,1H3

InChI Key

VOIKYOXLNYIWHU-UHFFFAOYSA-N

SMILES

CCCCC=CCCCC=CCCCCCOC(=O)C=[N+]=[N-]

Canonical SMILES

CCCCC=CCCCC=CCCCCCOC(=O)C=[N+]=[N-]

synonyms

6,11-hexadecadienyl diazoacetate

Origin of Product

United States

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